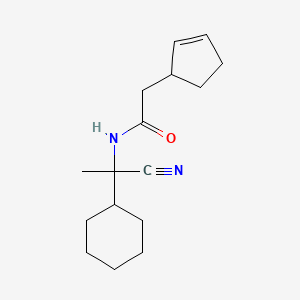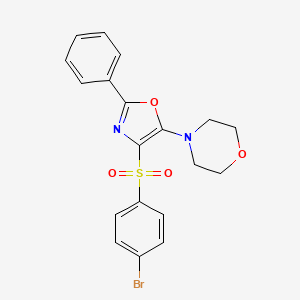
4-(4-((4-Bromofenil)sulfonil)-2-feniloxazol-5-il)morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine is a useful research compound. Its molecular formula is C19H17BrN2O4S and its molecular weight is 449.32. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Hallazgos: Los estudios in vitro revelan un potencial prometedor contra patógenos Gram-positivos, particularmente infecciones asociadas a biopelículas de Enterococcus faecium .
- Resultados: El compuesto demuestra actividad antioxidante, lo cual podría ser relevante para diversas aplicaciones .
- Caracterización Estructural: El análisis elemental, MS, RMN, UV/VIS y técnicas FTIR confirman su estructura .
Agentes Antimicrobianos
Propiedades Antioxidantes
Evaluación de Toxicidad
Diseño de Fármacos y Exploración de Andamios
Compuestos Orgánicos Químicos
Evaluación Biológica y Potencial Terapéutico
En resumen, 4-(4-((4-Bromofenil)sulfonil)-2-feniloxazol-5-il)morfolina es prometedora como agente antimicrobiano, antioxidante y posible andamio para fármacos. Sus diversas aplicaciones justifican una mayor exploración tanto en la investigación como en los entornos clínicos . Si necesitas información más detallada o aplicaciones adicionales, ¡no dudes en preguntar!
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial effects .
Mode of Action
It is suggested that the lipophilic character of the compound, expressed by the clogp value, may contribute to its antimicrobial effect .
Result of Action
It is suggested that the compound may have a promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .
Propiedades
IUPAC Name |
4-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-15-6-8-16(9-7-15)27(23,24)18-19(22-10-12-25-13-11-22)26-17(21-18)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFKXWXYCDWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
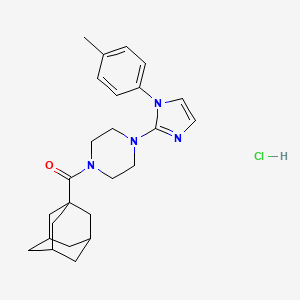
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
![N-(2-Fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-YL)sulfanyl]acetamide](/img/structure/B2410103.png)
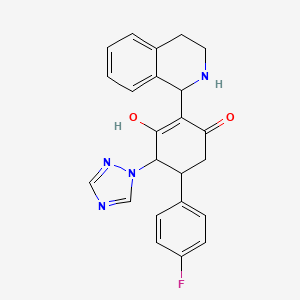
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)

![4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride](/img/structure/B2410109.png)
![tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2410111.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)
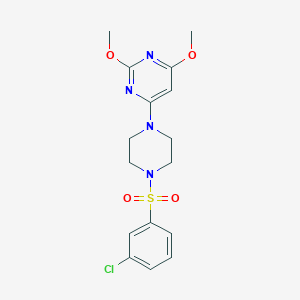
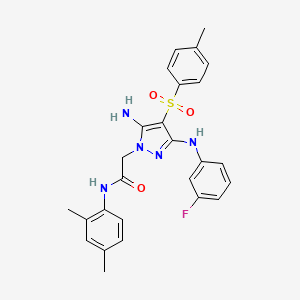
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)
